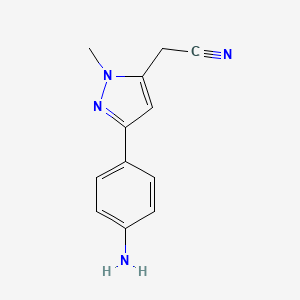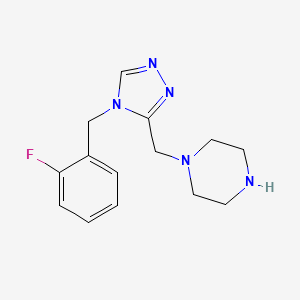
1-((4-(2-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)methyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-(2-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)methyl)piperazine is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used in the development of pharmaceuticals. This particular compound features a fluorobenzyl group attached to a triazole ring, which is further connected to a piperazine moiety. The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(2-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)methyl)piperazine typically involves multiple steps. One common method starts with the preparation of the triazole ring, which can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile compound. The resulting triazole intermediate is then subjected to a nucleophilic substitution reaction with 2-fluorobenzyl chloride to introduce the fluorobenzyl group.
In the final step, the triazole derivative is reacted with piperazine under basic conditions to form the desired compound. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. Additionally, the use of microwave-assisted synthesis can further enhance the efficiency of the process by reducing reaction times.
Análisis De Reacciones Químicas
Types of Reactions
1-((4-(2-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the structure.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
1-((4-(2-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)methyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, such as anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-((4-(2-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)methyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Fluorobenzyl)piperazine
- 1-(4-Fluorobenzyl)piperazine
- 1-(3-Fluorobenzyl)piperazine
Uniqueness
1-((4-(2-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)methyl)piperazine is unique due to the presence of both the fluorobenzyl and triazole groups. This combination provides a distinct set of chemical and biological properties that are not found in other similar compounds. The triazole ring, in particular, offers additional sites for interaction with biological targets, enhancing the compound’s potential for therapeutic applications.
Propiedades
Fórmula molecular |
C14H18FN5 |
|---|---|
Peso molecular |
275.32 g/mol |
Nombre IUPAC |
1-[[4-[(2-fluorophenyl)methyl]-1,2,4-triazol-3-yl]methyl]piperazine |
InChI |
InChI=1S/C14H18FN5/c15-13-4-2-1-3-12(13)9-20-11-17-18-14(20)10-19-7-5-16-6-8-19/h1-4,11,16H,5-10H2 |
Clave InChI |
QYFWHNXAWMGBCL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CC2=NN=CN2CC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


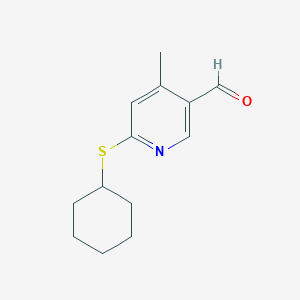

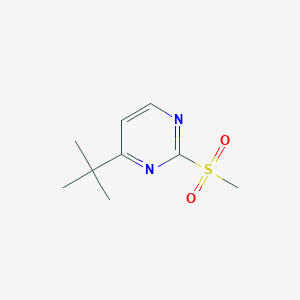
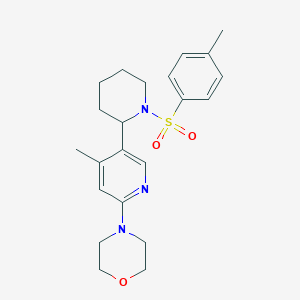
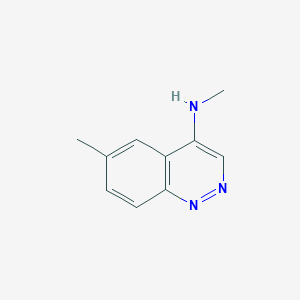

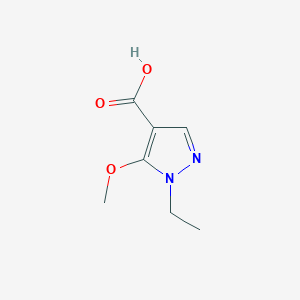
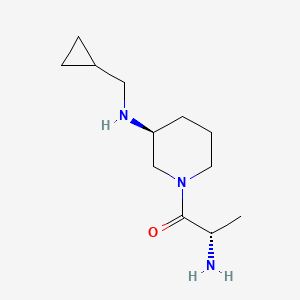



![4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid](/img/structure/B11799919.png)

